molecular formula C20H21ClN2O4 B2582475 N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide CAS No. 954701-34-9

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2582475
CAS RN: 954701-34-9
M. Wt: 388.85
InChI Key: NAEPLANSERWEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide, also known as CE-3, is a small molecule that has been synthesized for scientific research purposes. This compound is a member of the oxazolidinone class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis. However, CE-3 is not intended for use as an antibiotic and has been developed specifically for research purposes.

Scientific Research Applications

Antimicrobial Activity

One notable application is in the realm of antimicrobial activity. For instance, novel compounds, including thiazolidinone and acetidinone derivatives, have been synthesized and shown to possess antimicrobial activity against a range of microorganisms. This includes work on derivatives that have been evaluated for their potential in combating bacterial and fungal pathogens. The relevance of this compound and its derivatives in antimicrobial research underscores its utility in developing new treatments for infections (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).

Anti-inflammatory Activity

The synthesis of novel compounds related to the mentioned chemical structure has also been reported to demonstrate significant anti-inflammatory activity. This suggests its potential application in the development of new anti-inflammatory agents, providing a foundation for future pharmacological studies aimed at treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).

Herbicide Metabolism and Safety

In agricultural science, studies have focused on the metabolism of chloroacetamide herbicides and their safety profiles. This research is crucial for understanding the environmental impact and safety of these compounds when used as herbicides, providing insights into their biodegradation and potential effects on human health (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).

Molecular Docking and Antioxidant Activity

Further, the compound's derivatives have been studied for their antioxidant activity and interactions with biological molecules through molecular docking. These studies provide a glimpse into how such compounds could be harnessed for their antioxidative properties, contributing to the development of therapies for diseases associated with oxidative stress (Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, & I. Yildiz, 2020).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-2-26-17-9-3-14(4-10-17)11-19(24)22-12-18-13-23(20(25)27-18)16-7-5-15(21)6-8-16/h3-10,18H,2,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEPLANSERWEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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